

2-(4-Phenylphenyl)acetohydrazide IUPAC name

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Compound of Interest

Compound Name: 2-(4-Phenylphenyl)acetohydrazide

CAS No.: 139277-58-0

Cat. No.: B145163

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An In-Depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)acetohydrazide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-([1,1'-biphenyl]-4-yl)acetohydrazide, a key chemical intermediate for researchers, scientists, and drug development professionals. The document delineates the compound's formal nomenclature and structural attributes. It presents a detailed, field-proven protocol for its multi-step synthesis, beginning from the precursor 4-biphenylacetic acid. Furthermore, the guide establishes a framework for the rigorous physicochemical and spectroscopic characterization required to validate the compound's identity and purity. We explore the broader significance of the biphenyl and hydrazide moieties in medicinal chemistry, contextualizing the compound's value as a scaffold for generating novel therapeutic agents. Finally, essential safety, handling, and disposal protocols are outlined to ensure responsible laboratory practice.

Chemical Identity and Nomenclature

The foundational step in any chemical investigation is the unambiguous identification of the compound of interest. The molecule, commonly referred to by its CAS number 139277-58-0, is

a bifunctional organic compound featuring a biphenyl group linked to an acetohydrazide moiety.
[1][2]

IUPAC Name: 2-([1,1'-Biphenyl]-4-yl)acetohydrazide[2]

This name systematically describes the structure: a hydrazide derived from acetic acid, where the second carbon (C2) is substituted with a [1,1'-biphenyl] group at its 4-position.

Property	Value	Source
CAS Number	139277-58-0	[1][3]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O	[1]
Molecular Weight	226.27 g/mol	[1]
Synonyms	2-(4-Phenylphenyl)acetohydrazide, 2-(4-Biphenyl)acetohydrazide	[1]

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Chemical Structure:

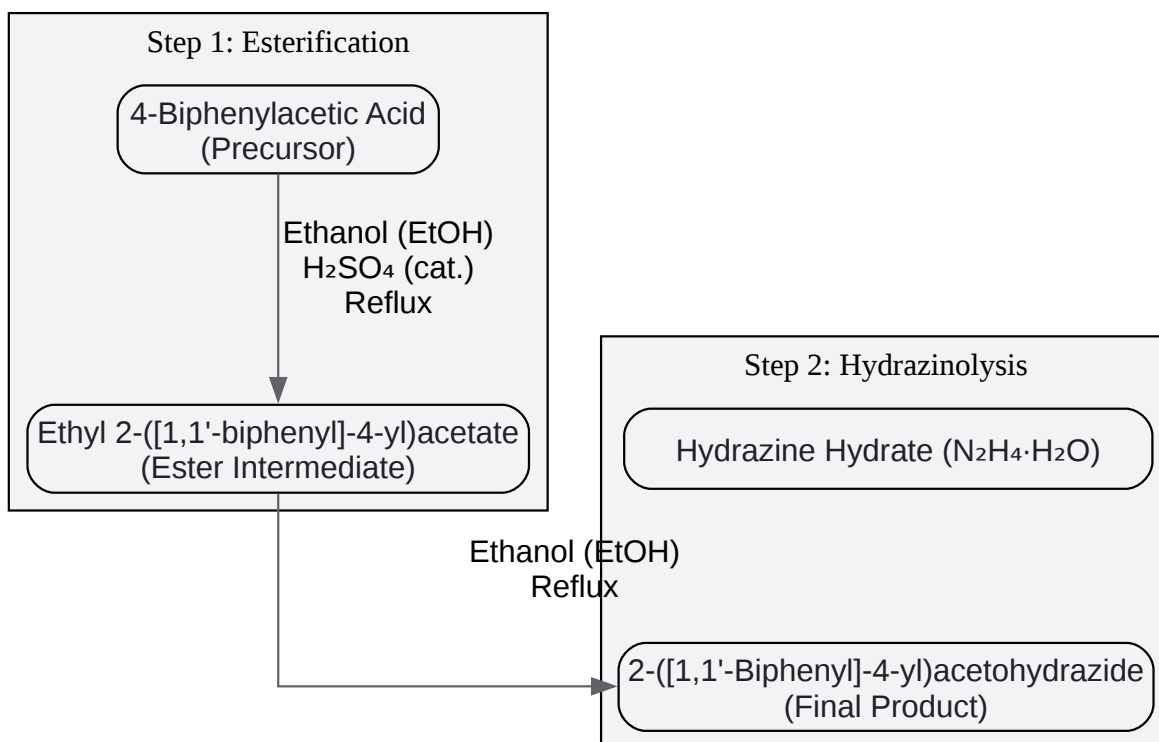
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Figure 1: 2D structure of 2-([1,1'-Biphenyl]-4-yl)acetohydrazide.

Synthesis Protocol: A Validated Pathway

The synthesis of 2-([1,1'-biphenyl]-4-yl)acetohydrazide is most reliably achieved through a two-step process starting from the commercially available 4-biphenylacetic acid. This method involves an initial esterification followed by hydrazinolysis, a classic and high-yielding transformation.[4][5] The causality behind this choice is rooted in efficiency and control; direct condensation of a carboxylic acid with hydrazine can be inefficient and lead to side products.[6] [7] Converting the acid to an ester first provides a more reactive and cleaner substrate for the subsequent nucleophilic attack by hydrazine.

Synthesis Workflow Diagram



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Caption: A two-step synthesis pathway for 2-([1,1'-biphenyl]-4-yl)acetohydrazide.

Step 1: Synthesis of Ethyl 2-([1,1'-biphenyl]-4-yl)acetate

This initial step is a standard Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Methodology:

- **Reaction Setup:** To a solution of 4-biphenylacetic acid (0.1 mol, 21.22 g) in absolute ethanol (200 mL) in a 500 mL round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
- **Work-up:** After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
- **Extraction:** Pour the concentrated mixture into 500 mL of cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
- **Washing:** Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude ester, typically as a solid or oil.^[8] The product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)acetohydrazide

This step is a nucleophilic acyl substitution where the hydrazine molecule displaces the ethoxy group of the ester. This reaction is generally driven to completion by the formation of the stable hydrazide product.^[5]

Methodology:

- **Reaction Setup:** Dissolve the ethyl 2-([1,1'-biphenyl]-4-yl)acetate (0.08 mol) obtained from Step 1 in absolute ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
- **Addition of Reagent:** To this stirring solution, add hydrazine hydrate (80-99% solution, 0.16 mol, ~8.0 g) dropwise.^[5] An excess of hydrazine is used to ensure complete conversion of the ester.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion via TLC, observing the disappearance of the starting ester spot.

- **Isolation and Purification:** Upon completion, cool the reaction mixture in an ice bath. The product, being less soluble in cold ethanol, will often precipitate as a white solid.
- **Filtration:** Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate.
- **Drying:** Dry the purified 2-([1,1'-biphenyl]-4-yl)acetohydrazide in a vacuum oven at 40-50°C to a constant weight.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are representative values based on analogous structures and established analytical principles.^[5]

Physical Properties

Property	Expected Observation
Appearance	White to off-white crystalline solid
Melting Point	Typically in the range of 160-180°C (To be determined experimentally)
Solubility	Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water.

Spectroscopic Data

Technique	Expected Chemical Shifts / Bands and Interpretation
$^1\text{H-NMR}$ (400 MHz, DMSO- d_6)	δ 9.1-9.3 (s, 1H, -CONH-), δ 7.5-7.7 (m, 4H, Ar-H), δ 7.3-7.5 (m, 5H, Ar-H), δ 4.2-4.4 (br s, 2H, -NH ₂), δ 3.4-3.6 (s, 2H, -CH ₂ -CO)
$^{13}\text{C-NMR}$ (100 MHz, DMSO- d_6)	δ 169-171 (-C=O), δ 139-141 (Ar-C), δ 134-136 (Ar-C), δ 129-130 (Ar-C), δ 127-128 (Ar-C), δ 126-127 (Ar-C), δ 40-42 (-CH ₂ -)
FT-IR (KBr, cm^{-1})	3300-3400 (N-H stretch, primary amine), 3150-3250 (N-H stretch, secondary amide), 1640-1680 (C=O stretch, amide I), 1520-1550 (N-H bend, amide II), 3030 (Ar C-H stretch)
Mass Spec. (ESI-MS)	m/z 227.11 [M+H] ⁺ , 249.09 [M+Na] ⁺

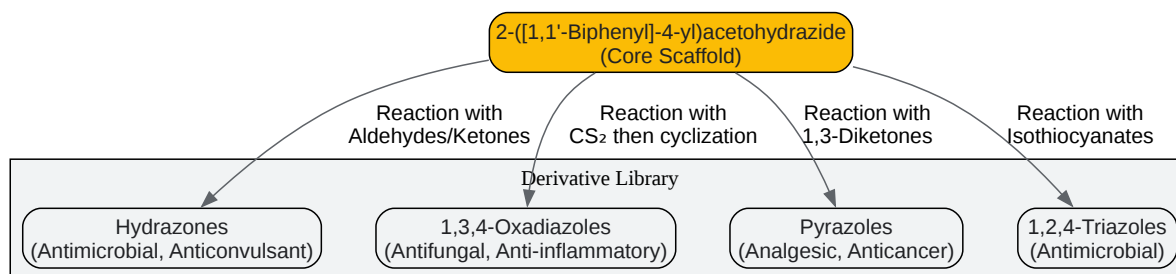
Applications in Medicinal Chemistry and Drug Development

The 2-([1,1'-biphenyl]-4-yl)acetohydrazide scaffold is of significant interest in drug discovery. The biphenyl moiety is a recognized "privileged structure," capable of interacting with a wide range of biological targets, while the hydrazide functional group serves as a versatile handle for synthesizing a diverse library of derivative compounds.[9][10]

Hydrazides are key precursors for the synthesis of various heterocycles (e.g., pyrazoles, oxadiazoles) and hydrazones, which are known to exhibit a wide spectrum of biological activities.[11] For instance, derivatives of the structurally related flurbiprofen (which also contains a biphenyl core) have been synthesized into hydrazide-hydrazones that demonstrate potent urease inhibitory activity.[12][13] Similarly, related acetohydrazide structures have been identified as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases.[14]

Role as a Chemical Scaffold

The primary value of 2-([1,1'-biphenyl]-4-yl)acetohydrazide lies in its utility as a starting material for creating more complex molecules through derivatization of the terminal -NH₂ group.



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Caption: Derivatization potential of the core scaffold into bioactive heterocycles.

This strategic derivatization allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Disposal

While a specific safety data sheet (SDS) for 2-([1,1'-biphenyl]-4-yl)acetohydrazide is not widely available, a hazard assessment can be extrapolated from its parent structure, biphenyl, and the reactive hydrazide group.[15] Biphenyl is known to cause skin, eye, and respiratory irritation and is toxic to aquatic life.[15] Hydrazine and its derivatives are often toxic and should be handled with care.

GHS Hazard Information (Anticipated)

Pictogram	GHS Code	Hazard Statement
GHS07	H315: Causes skin irritation. [15] H319: Causes serious eye irritation.[15] H335: May cause respiratory irritation.[15]	
GHS09	H410: Very toxic to aquatic life with long lasting effects.[15]	
GHS08	(Potential) May be harmful if swallowed or inhaled. Handle as a potentially toxic substance.	

Recommended Laboratory Practices

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16] Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
- Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[15]

Conclusion

2-([1,1'-Biphenyl]-4-yl)acetohydrazide is a compound of significant synthetic utility for professionals in drug discovery and chemical research. Its straightforward, high-yielding synthesis from 4-biphenylacetic acid makes it an accessible intermediate. The presence of both the privileged biphenyl structure and the versatile hydrazide functional group positions it as an ideal scaffold for the development of extensive chemical libraries aimed at identifying novel bioactive agents. Adherence to rigorous characterization techniques and stringent safety protocols is paramount for its successful and responsible application in a research setting.

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